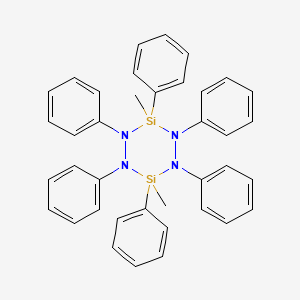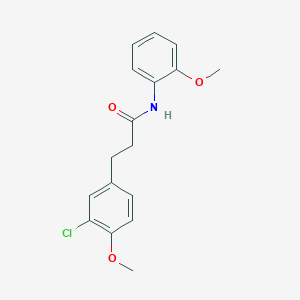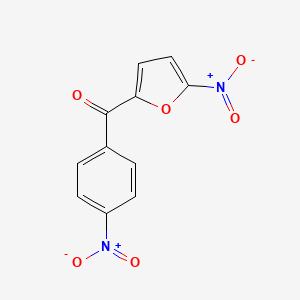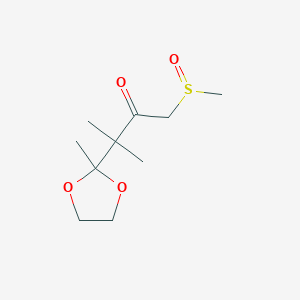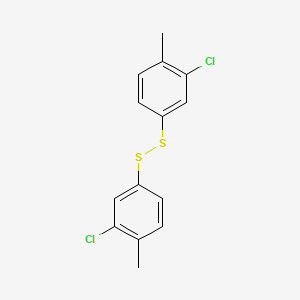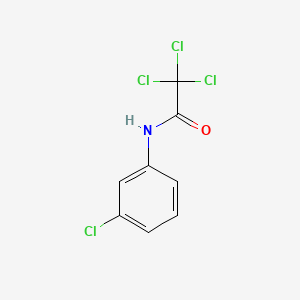
Isobutyltriphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyltriphenylsilane is an organosilicon compound with the molecular formula C22H24Si. It is a silane derivative where the silicon atom is bonded to three phenyl groups and one isobutyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Isobutyltriphenylsilane can be synthesized through several methods. One common method involves the reaction of triphenylsilane with isobutyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient catalysts to increase yield and reduce production time. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
化学反応の分析
Types of Reactions
Isobutyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Isobutyltriphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
作用機序
The mechanism by which isobutyltriphenylsilane exerts its effects depends on the specific application. In organic synthesis, it acts as a hydride donor or a radical initiator. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it useful in various chemical transformations. The molecular targets and pathways involved include interactions with organic substrates and catalysts to facilitate desired reactions.
類似化合物との比較
Similar Compounds
Triphenylsilane: Similar structure but lacks the isobutyl group.
Isobutyltriethoxysilane: Contains ethoxy groups instead of phenyl groups.
Diphenylsilane: Contains two phenyl groups instead of three.
Uniqueness
Isobutyltriphenylsilane is unique due to the presence of both isobutyl and phenyl groups, which impart distinct chemical properties. The combination of these groups allows for versatile reactivity and makes it suitable for a wide range of applications in research and industry.
特性
分子式 |
C22H24Si |
|---|---|
分子量 |
316.5 g/mol |
IUPAC名 |
2-methylpropyl(triphenyl)silane |
InChI |
InChI=1S/C22H24Si/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3 |
InChIキー |
SFWOBZUKRWOLNC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
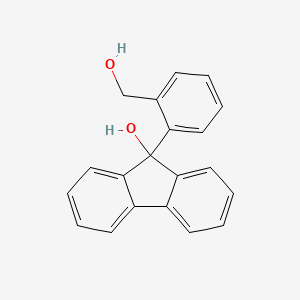


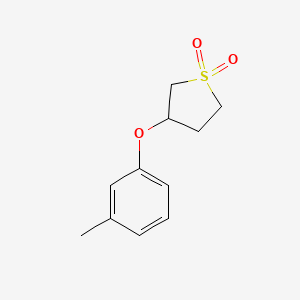

![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)
